2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-
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Overview
Description
2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 460.52 g/mol
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized conditions
Chemical Reactions Analysis
Reactivity: 2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)- can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo substitution reactions.
Other Reactions: Additional reactions may occur, but detailed studies are needed.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and Lewis acids/bases.
Major Products: The major products formed during reactions involving this compound would vary based on the specific reaction type. Further research is necessary to identify these products.
Scientific Research Applications
2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)- finds applications in various scientific fields:
Chemistry: Used as a photosensitizer.
Medicine: Investigated for its pharmacological properties.
Industry: Enhances photosensitivity and photocuring efficiency in UV coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to explore related compounds. One such compound is 2,5-Oxazolidinedione, 4,4-diphenyl- , which shares structural similarities.
Properties
CAS No. |
506426-96-6 |
---|---|
Molecular Formula |
C30H24N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-[[4-(N-phenylanilino)phenyl]methylidene]-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O3/c33-29-28(35-30(34)31(29)21-20-23-10-4-1-5-11-23)22-24-16-18-27(19-17-24)32(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19,22H,20-21H2 |
InChI Key |
YOMJKKAFDBCCMA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)/OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
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